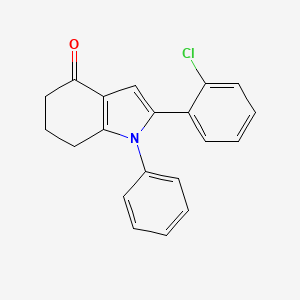

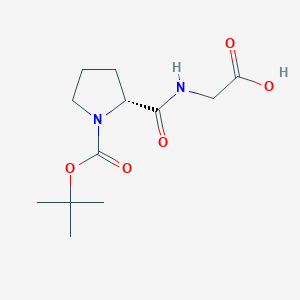

![molecular formula C14H15ClIN3O2 B3034975 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 262444-48-4](/img/structure/B3034975.png)

4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves the oxidative cyclization of precursor molecules. In the case of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, the process includes the reaction of pyrimidinylhydrazines with iodobenzene diacetate in methanol, resulting in a series of compounds with excellent yields . Although the target molecule "4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine" is not explicitly mentioned, the methodology described could potentially be adapted for its synthesis, considering the structural similarities and the use of halogenated reagents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using a combination of spectroscopic techniques, including FT-IR, NMR (both 1H and 13C), and mass spectrometry, alongside elemental analysis . For the target molecule, these techniques would provide detailed information about the substitution pattern on the pyrimidine ring and the nature of the spiro-linked dioxadecane moiety. The presence of non-covalent interactions, such as hydrogen bonds and van der Waals forces, can be inferred from the data, which are crucial for understanding the molecule's three-dimensional conformation and reactivity .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as chloro and iodo substituents, can activate the ring towards nucleophilic substitution reactions. The spiro-linked dioxadecane moiety in the target molecule may introduce steric hindrance, affecting its reactivity profile. The antimicrobial activity observed in related compounds suggests potential bioactivity, which could be explored for the target molecule as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The halogen substituents and the bulky spiro moiety in the target molecule would influence these properties. The non-covalent interactions within the molecule and in the crystal lattice, as revealed by techniques like RDG analysis and Hirshfeld surface analysis, play a significant role in determining the compound's physical state and its interactions with other molecules .

Aplicaciones Científicas De Investigación

Antiproliferative and Antiviral Activity

Compounds related to 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine have been studied for their antiproliferative and antiviral activities. For instance, certain 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives inhibited cell growth and were active against human cytomegalovirus and herpes simplex type 1, with the 4-amino-5-bromo and 4-amino-5-iodo derivatives showing significant reductions in virus titer (Pudlo et al., 1990).

Synthesis Methods

The palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes has been investigated, providing a method for synthesizing various 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).

Structural Studies

The structure of related compounds, such as 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, has been determined, contributing to the understanding of the molecular structure and bonding in this class of compounds (Seela et al., 1999).

Nucleoside Synthesis

The compound has been utilized in the synthesis of nucleosides. For instance, the treatment of its chloro derivative with methanolic ammonia has been used to produce various pyrrolopyrimidine nucleosides, which could have biochemical significance (Hinshaw et al., 1969).

Propiedades

IUPAC Name |

4-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-5-iodopyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClIN3O2/c15-12-11-10(16)7-19(13(11)18-8-17-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQRMNNJDXVVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3C=C(C4=C3N=CN=C4Cl)I)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)

![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)